HIOC

Übersicht

Beschreibung

Diese Verbindung kann die Blut-Hirn- und Blut-Retina-Schranken überwinden, was sie zu einem wertvollen Mittel in der neuroprotektiven Forschung macht . HIOC wird aus N-Acetylserotonin gewonnen und hat eine höhere Wirksamkeit und eine längere Halbwertszeit im Vergleich zu seinem Vorläufer gezeigt .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von this compound beinhaltet einen chemoselektiven Prozess, der mit N-Acetylserotonin beginnt. Die wichtigsten Schritte umfassen die Bildung des Indolrings und die anschließende Anbindung der Piperidincarboxamid-Einheit. Die Reaktionsbedingungen umfassen typischerweise die Verwendung von organischen Lösungsmitteln und Katalysatoren, um die Bildung des gewünschten Produkts zu erleichtern .

Industrielle Produktionsmethoden

Obwohl spezifische industrielle Produktionsmethoden für this compound nicht umfassend dokumentiert sind, wurde die Synthese im Grammmaßstab erreicht, was die Machbarkeit einer großtechnischen Produktion zeigt. Der Prozess beinhaltet Standardtechniken der organischen Synthese, einschließlich Reinigungsschritte wie Umkristallisation und Chromatographie, um eine hohe Reinheit zu gewährleisten .

Chemische Reaktionsanalyse

Arten von Reaktionen

This compound unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können die funktionellen Gruppen innerhalb von this compound verändern und möglicherweise seine biologische Aktivität verändern.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in Reaktionen mit this compound verwendet werden, umfassen Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene organische Lösungsmittel. Die Reaktionsbedingungen umfassen häufig kontrollierte Temperaturen und pH-Werte, um die Ausbeute und Reinheit der Produkte zu optimieren .

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus den Reaktionen von this compound gebildet werden, umfassen seine oxidierten und reduzierten Derivate sowie substituierte Analoga. Diese Produkte können unterschiedliche biologische Aktivitäten aufweisen und sind in verschiedenen Forschungsanwendungen nützlich .

Wissenschaftliche Forschungsanwendungen

This compound hat eine breite Palette von wissenschaftlichen Forschungsanwendungen, darunter:

Neuroprotektion: this compound hat sich gezeigt, dass es Neuronen vor Exzitotoxizität schützt und die neuronale Zellapoptose reduziert. .

Gehirnverletzung: This compound mindert frühe Gehirnverletzungen und fördert das Überleben von retinalen Ganglienzellen nach einem Sehnervquetschen.

Wirkmechanismus

This compound übt seine Wirkungen hauptsächlich durch die Aktivierung des TrkB-Rezeptors und des nachgeschalteten ERK-Signalwegs aus. Diese Aktivierung führt zu einer verringerten neuronalen Zellapoptose und einem erhöhten Überleben von retinalen Ganglienzellen. This compound hemmt auch das NLRP3-Inflammasom und aktiviert den PI3K/Akt/Nrf2-Signalweg, was zu seinen neuroprotektiven und entzündungshemmenden Wirkungen beiträgt .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of HIOC involves a chemoselective process that starts with N-acetylserotonin. The key steps include the formation of the indole ring and the subsequent attachment of the piperidine carboxamide moiety. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthesis on a gram-scale has been achieved, indicating the feasibility of larger-scale production. The process involves standard organic synthesis techniques, including purification steps such as recrystallization and chromatography to ensure high purity .

Analyse Chemischer Reaktionen

Types of Reactions

HIOC undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can modify the functional groups within this compound, potentially altering its biological activity.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various organic solvents. The reaction conditions often involve controlled temperatures and pH levels to optimize the yield and purity of the products .

Major Products Formed

The major products formed from the reactions of this compound include its oxidized and reduced derivatives, as well as substituted analogs. These products can exhibit different biological activities and are useful in various research applications .

Wissenschaftliche Forschungsanwendungen

HIOC has a wide range of scientific research applications, including:

Neuroprotection: this compound has been shown to protect neurons from excitotoxicity and reduce neuronal cell apoptosis. .

Retinal Protection: This compound protects retinas from light-induced damage, making it a valuable compound in ophthalmic research.

Brain Injury: This compound attenuates early brain injury and promotes the survival of retinal ganglion cells after optic nerve crush.

Wirkmechanismus

HIOC exerts its effects primarily through the activation of the TrkB receptor and the downstream ERK pathway. This activation leads to decreased neuronal cell apoptosis and increased survival of retinal ganglion cells. This compound also inhibits the NLRP3 inflammasome and activates the PI3K/Akt/Nrf2 pathway, contributing to its neuroprotective and anti-inflammatory effects .

Vergleich Mit ähnlichen Verbindungen

HIOC ist einzigartig in seiner Fähigkeit, die Blut-Hirn- und Blut-Retina-Schranken zu überwinden, und seiner starken Aktivierung des TrkB-Rezeptors. Ähnliche Verbindungen umfassen:

N-Acetylserotonin: Der Vorläufer von this compound, der eine kürzere Halbwertszeit und eine geringere Wirksamkeit aufweist.

Pethidin: Ein weiteres Piperidinderivat mit unterschiedlichen pharmakologischen Eigenschaften.

This compound zeichnet sich durch seine spezifischen neuroprotektiven Wirkungen und seine Fähigkeit aus, den TrkB-Rezeptor effektiver als seine Analoga zu aktivieren .

Eigenschaften

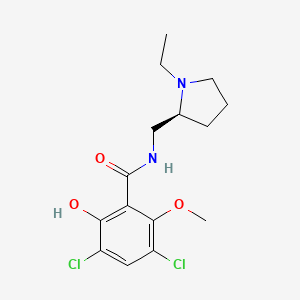

IUPAC Name |

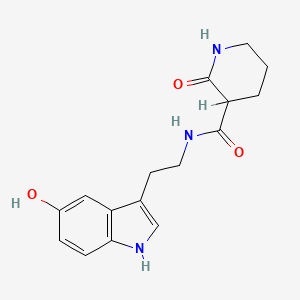

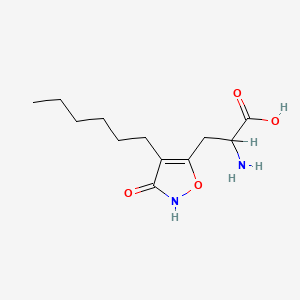

N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]-2-oxopiperidine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O3/c20-11-3-4-14-13(8-11)10(9-19-14)5-7-18-16(22)12-2-1-6-17-15(12)21/h3-4,8-9,12,19-20H,1-2,5-7H2,(H,17,21)(H,18,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIMKJLALTRLXJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(=O)NC1)C(=O)NCCC2=CNC3=C2C=C(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401032115 | |

| Record name | HIOC | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401032115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

314054-36-9 | |

| Record name | Hioc | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0314054369 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | HIOC | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401032115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HIOC | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JC3KZQ72GW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-butyl (2S)-2-[(5-trimethylstannylpyridin-3-yl)oxymethyl]azetidine-1-carboxylate](/img/structure/B1662582.png)

![4-fluoro-N-[2-[4-(7-methoxynaphthalen-1-yl)piperazin-1-yl]ethyl]benzamide;hydrochloride](/img/structure/B1662584.png)

![8,9-Dichloro-2,3,4,4A-tetrahydro-1H-pyrazino[1,2-A]quinoxalin-5(6H)-one hydrochloride](/img/structure/B1662587.png)